Structural Differentiation: Unique Acetyloxy Modification at C-17
Rauvotetraphylline D possesses a unique (3E)-4-[(7beta,16S,17R,20alpha,21beta)-17-(Acetyloxy)-1,2-didehydro-21-methyl-7,17(2H)-cyclo-18,19-dinorsarpagan-20-yl]-3-buten-2-one structure, as confirmed by spectroscopic methods [1]. This structure differs from its closest analog, Rauvotetraphylline A, which lacks the acetyloxy group at C-17 and instead contains a hydroxyl group . This specific substitution is hypothesized to influence lipophilicity and target binding, but direct comparative bioactivity data are not yet published.
| Evidence Dimension | Molecular structure at C-17 position |
|---|---|
| Target Compound Data | Acetyloxy group (C24H26N2O3, MW 390.48 g/mol) [1] |
| Comparator Or Baseline | Rauvotetraphylline A: Hydroxyl group at C-17 (C20H26N2O3, MW 342.43 g/mol) |
| Quantified Difference | Presence of an acetyloxy group instead of a hydroxyl group; difference of C4H0O0 and +48.05 g/mol in molecular weight. |
| Conditions | Structural elucidation via NMR and MS analysis of isolated compounds from Rauvolfia tetraphylla aerial parts [1]. |
Why This Matters
This structural divergence is critical for researchers aiming to establish structure-activity relationships (SAR) within the sarpagan-type indole alkaloid class, as the acetyloxy moiety may confer distinct pharmacokinetic or pharmacodynamic properties.
- [1] Gao, Y., Wang, F., Zhou, D. S., Li, Y., & Liu, J. K. (2012). Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla. Natural Products and Bioprospecting, 2, 65–69. View Source
